molecular formula C11H10N2O2 B8408288 4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one

4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one

Cat. No.: B8408288
M. Wt: 202.21 g/mol
InChI Key: MUYUUYSIMYNEMX-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(pyridin-2-ylmethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O2/c14-11-7-10(4-6-13-11)15-8-9-3-1-2-5-12-9/h1-7H,8H2,(H,13,14)

InChI Key

MUYUUYSIMYNEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=O)NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-4-(pyridin-2-ylmethoxy)pyridine (4.10 g, 18.5 mmol) and ammonium acetate (7.21 g, 92.3 mmol) were heated to 110° C. in a mixture of formic acid (20 mL) and water (20 mL) for 5 days. The mixture was concentrated to remove most of the liquid and then adjusted to pH 8 with NaHCO3 solution. The resulting solid was filtered off to provide the title compound (3.1 g, 83%) as a white solid: ESI MS m/z 203 [M+H]+.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

4-(Pyridin-2-ylmethoxy)pyridine 1-oxide (9.0 g, 45 mmol) was heated to 140° C. in acetic anhydride (100 mL) for 2 h. The solution was concentrated and then heated at 80° C. for 1 h in a mixture of MeOH (50 mL) and H2O (50 mL). The resultant black solution was concentrated and the residue was dissolved in hot i-PrOH (40 ml). Et2O (250 mL) was added and the mixture was placed in the freezer for 16 h. The solid was filtered off to provide the title compound (1.9 g, 21%) as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 11.13 (br s, 1H), 8.58 (d, J=4.7 Hz, 1H), 7.85 (overlapping ddd, J=7.9, 1.6 Hz, 1H), 7.49 (d, J=7.9 Hz, 1H), 7.38-7.34 (m, 1H), 7.26 (d, J=7.3 Hz, 1H), 5.96 (dd, J=7.3, 2.5 Hz, 1H), 5.76 (d, J=3.4 Hz, 1H), 5.12 (s, 2H).
Name
4-(Pyridin-2-ylmethoxy)pyridine 1-oxide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
21%

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